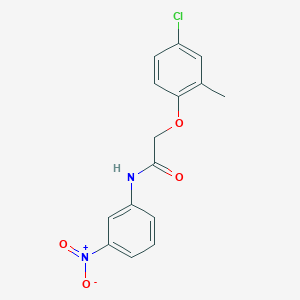![molecular formula C16H27N3O2 B5533562 4-[(3-amino-1-azepanyl)methyl]-5-tert-butyl-2-furamide dihydrochloride](/img/structure/B5533562.png)
4-[(3-amino-1-azepanyl)methyl]-5-tert-butyl-2-furamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-amino-1-azepanyl)methyl]-5-tert-butyl-2-furamide dihydrochloride is a chemical compound with potential applications in scientific research. This compound is also known as Fura-2 AM, and it is a fluorescent calcium indicator used to measure intracellular calcium levels in living cells. In
Applications De Recherche Scientifique
Fura-2 AM is widely used in scientific research to measure intracellular calcium levels in living cells. This compound is particularly useful in neuroscience research, where it can be used to study the role of calcium in synaptic transmission, neuronal excitability, and plasticity. Fura-2 AM can also be used to study calcium signaling in other cell types, such as muscle cells and immune cells.
Mécanisme D'action
Fura-2 AM works by binding to calcium ions and becoming fluorescent. When the compound is excited with light of a specific wavelength, it emits light at a different wavelength, which can be detected and measured. The intensity of the fluorescence is proportional to the concentration of calcium ions in the cell.
Biochemical and Physiological Effects:
Fura-2 AM has no direct biochemical or physiological effects on cells. However, the compound's ability to measure intracellular calcium levels is critical to understanding the role of calcium in cellular signaling and function. Calcium ions play a crucial role in a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Fura-2 AM is its high sensitivity and specificity for calcium ions. This compound can detect changes in calcium concentration as small as 10 nM, making it an excellent tool for studying subtle changes in calcium signaling. However, Fura-2 AM has some limitations. It requires a specialized microscope and software to measure fluorescence, and it can be challenging to use in some cell types, such as neurons with complex dendritic arbors.
Orientations Futures
Fura-2 AM has been a valuable tool in scientific research for many years, but there is still much to learn about calcium signaling and its role in cellular function. One area of future research is the development of new calcium indicators with improved sensitivity and specificity. Another area of research is the use of Fura-2 AM in combination with other imaging techniques, such as patch-clamp electrophysiology, to study calcium signaling in greater detail. Finally, Fura-2 AM could be used to study the effects of drugs and other compounds on calcium signaling, which could lead to the development of new therapeutics for a wide range of diseases.
Méthodes De Synthèse
Fura-2 AM can be synthesized by reacting 5-tert-butyl-2-furancarboxylic acid with 3-aminocaproic acid to form an intermediate. The intermediate is then reacted with paraformaldehyde and hydrochloric acid to form Fura-2 AM dihydrochloride. The synthesis process is complex and requires careful attention to detail to ensure the purity of the final product.
Propriétés
IUPAC Name |
4-[(3-aminoazepan-1-yl)methyl]-5-tert-butylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-16(2,3)14-11(8-13(21-14)15(18)20)9-19-7-5-4-6-12(17)10-19/h8,12H,4-7,9-10,17H2,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHGDUNSPYTGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(O1)C(=O)N)CN2CCCCC(C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-chlorophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5533512.png)
![{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid](/img/structure/B5533526.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5533530.png)
![1-(2-aminoethyl)-N-[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5533546.png)



![N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5533575.png)
![8-allyl-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5533580.png)